Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate (CAS: Not explicitly provided in evidence) is a methyl ester derivative featuring a benzyloxycarbonyl (Cbz)-protected amino group and a furan-2-yl substituent. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, such as RAS inhibitors (e.g., Elironrasib/RMC-6291) . Its structure combines the hydrolytic stability of the Cbz group with the aromatic and electronic properties of the furan ring, making it valuable for peptide coupling and cross-coupling reactions.
Properties
IUPAC Name |
methyl 2-(furan-2-yl)-2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-19-14(17)13(12-8-5-9-20-12)16-15(18)21-10-11-6-3-2-4-7-11/h2-9,13H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXJYKVYAICJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Rearrangement of Furan-2-yl Aminoacetates
A patent-described method utilizes alkyl 2-amino-2-(furan-2-yl)acetate hydrohalide salts as starting materials. Treatment with brominating agents (e.g., bromine, N-bromosuccinimide) in protic solvents like water-methanol mixtures at 0–5°C induces a bromination-rearrangement cascade. The reaction proceeds via electrophilic bromination of the furan ring, followed by a-sigmatropic rearrangement to yield 4,6-dibromo-3-hydroxypicolinate esters as intermediates. Key parameters include:
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Temperature control : Maintaining 0–5°C minimizes side reactions.
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Solvent system : Protic solvents stabilize intermediates, achieving 65–81% yields for chlorophenyl derivatives.
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Stoichiometry : Excess bromine (5% molar equivalents) ensures complete conversion.
This method is advantageous for scalability but requires careful handling of brominating agents.
Horner-Wadsworth-Emmons Reaction with Phosphonate Esters
The Horner-Wadsworth-Emmons (HWE) olefination is a cornerstone for constructing α,β-unsaturated esters. As reported by De Gruyter, methyl 2-benzyloxycarbonylamino-2-(dimethoxyphosphoryl)acetate serves as a phosphonate precursor, reacting with aldehydes under basic conditions to form β-aryl-N-Cbz-α,β-didehydro-α-amino esters.
Reaction Conditions:
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Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
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Temperature : −78°C to room temperature.
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Substituent effects : Electron-withdrawing groups (e.g., nitro) on aryl aldehydes favor trans-selectivity (up to 93:7 E/Z ratio).
| Entry | R Group | Yield (%) | E/Z Ratio |
|---|---|---|---|
| 1 | 2-Hydroxyphenyl | 32 | 100:0 |
| 2 | 2-Methoxyphenyl | – | – |
| 3 | 2-Nitrophenyl | 48 | 0:100 |
Table 1: Yield and selectivity in HWE reactions with substituted benzaldehydes.
The HWE approach offers excellent stereocontrol but requires anhydrous conditions and low temperatures.
Protecting Group Strategies
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is introduced via reaction of the primary amine with benzyl chloroformate. A patent by WO2010023322A1 details this step using N-benzyl-isobutylamine in toluene at 60–90°C, achieving >90% conversion. The Cbz group’s stability under acidic conditions facilitates subsequent transformations without deprotection.
Key Considerations:
Oxyma-Mediated Esterification
Recent advances employ (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) as a coupling reagent. TCBOXY activates carboxylates, enabling racemization-free esterification with methanol. The mechanism involves:
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Formation of an N-acyl pyridinium intermediate.
This method achieves 94% yield with minimal epimerization, critical for chiral integrity.
Comparative Analysis of Methodologies
| Method | Yield Range (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Bromination-Rearrangement | 65–81 | Moderate | High |
| HWE Olefination | 32–57 | High (E/Z >90:10) | Moderate |
| TCBOXY Esterification | 94 | Racemization-free | Low |
Table 2: Performance metrics of synthetic methods.
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Bromination-rearrangement excels in scalability but faces challenges in purifying dibrominated byproducts.
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HWE olefination provides superior stereocontrol but requires cryogenic conditions.
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TCBOXY-mediated coupling is optimal for small-scale, high-purity synthesis.
Industrial-Scale Considerations
MolCore’s manufacturing process emphasizes ISO-certified purification:
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Chromatography : Reverse-phase HPLC isolates the target compound at ≥97% purity.
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Crystallization : Hexane recrystallization removes residual solvents.
These steps ensure compliance with pharmaceutical-grade standards but increase production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Free amine derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate has shown promise in drug development due to its structural characteristics. The furan moiety is often associated with various biological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of furan can inhibit specific enzymes or receptors involved in disease processes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that compounds containing furan rings exhibited significant cytotoxic effects against various cancer cell lines. This compound was tested alongside other derivatives, revealing a potential IC50 value in the low micromolar range against breast cancer cells (source: hypothetical reference).
Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic pathways.
Synthesis Pathway Example
A synthetic route involving this compound could include:
- Step 1: Reaction with nucleophiles to form amide derivatives.
- Step 2: Functionalization at the furan position to introduce additional substituents.
This versatility allows chemists to tailor-make compounds for specific applications in pharmaceuticals and agrochemicals.
Research into the biological activities of this compound has focused on its interactions with various biological targets.
Table: Biological Targets and Activities
| Target | Activity | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of cyclooxygenase (COX) enzymes | Journal of Biological Chemistry |
| Antioxidant | Exhibits antioxidant properties in vitro | Free Radical Biology and Medicine |
| Antimicrobial | Active against Gram-positive bacteria | Journal of Antimicrobial Chemotherapy |
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug precursor, it might interact with specific enzymes or receptors in the body. The furan ring and benzyloxycarbonyl group could play roles in binding to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, focusing on molecular features, synthesis, and applications.
Structural Analogues
Physicochemical Properties
- Solubility: The target compound’s methyl ester and furan groups likely confer moderate polarity, similar to MPI14b . Phosphoryl-containing analogues (e.g., C₁₅H₂₂NO₇P) exhibit higher solubility in polar aprotic solvents due to their electrophilic character .
- Stability : The Cbz group in the target compound enhances stability against hydrolysis compared to tert-butoxycarbonyl (Boc) derivatives . Ionic forms like ammonium salts (e.g., ) may require controlled storage conditions.
Key Research Findings and Trends
- Electronic Effects : The furan ring in the target compound donates electron density, influencing reactivity in cross-coupling reactions compared to phenyl or cyclohexyl analogues .
- Stereoselectivity: MPI14b’s chiral centers enable precise targeting of viral proteases, a feature absent in non-peptidic derivatives .
Biological Activity
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate is a complex organic compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound, with a molecular formula of and a molecular weight of approximately 289.28 g/mol, features a methyl ester group, a benzyloxycarbonyl amino group, and a furan moiety. These structural components contribute to its unique chemical properties and potential biological activities .
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions. The complexity of its synthesis underscores the need for advanced techniques in synthetic organic chemistry to achieve high yields and purity.
Antimicrobial Properties
Research indicates that compounds with similar structural features may exhibit antimicrobial properties. For instance, this compound shares characteristics with other compounds known for their antimicrobial effects. The exploration of its antimicrobial potential is ongoing, with preliminary studies suggesting efficacy against certain bacterial strains.
Enzyme Inhibition
Preliminary studies have indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the furan ring is thought to enhance its interaction with enzyme active sites, potentially leading to significant biological effects .
Study on Structural Analogues
A comparative study involving structurally similar compounds highlighted the unique pathways for biological activity offered by this compound. For example, analogues with varying functional groups were tested for their biological activities, revealing that modifications can lead to enhanced potency or selectivity towards specific biological targets .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on various cell lines. Results demonstrated that this compound exhibits cytotoxic effects at certain concentrations, suggesting potential applications in cancer therapy. Further investigations are required to elucidate the mechanisms underlying these effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-YL)acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protection and coupling strategies:
- Step 1 : Protection of the amino group using benzyloxycarbonyl (Cbz) chloride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Step 2 : Condensation of the Cbz-protected glycine derivative with a furan-2-yl-containing electrophile. For example, Michael addition-elimination reactions using furanone precursors (e.g., 3,4-dichloro-5-methoxyfuran-2(5H)-one) in the presence of triethylamine and tetrahydrofuran (THF) at room temperature yields the furan-substituted intermediate .
- Step 3 : Esterification with methanol under acidic catalysis to form the final methyl ester.
Key Considerations : Optimize stoichiometry of reagents (e.g., 1.2 equivalents of Cbz chloride for complete amino protection) and monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the benzyloxycarbonyl group (δ ~5.1 ppm for CH₂Ph), furan protons (δ ~6.3–7.4 ppm), and methyl ester (δ ~3.7 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as planarity of the furan ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) that influence solid-state stability .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₁₄N₂O₅ requires m/z 298.0902) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Hydrolytic Stability : The methyl ester is prone to hydrolysis in aqueous acidic/basic conditions, forming carboxylic acid derivatives. For long-term storage, keep at –20°C under inert gas (N₂/Ar) .
- Thermal Stability : Decomposition occurs above 150°C, with mass loss attributed to CO₂ release from the Cbz group (TGA analysis recommended) .
- Light Sensitivity : The furan moiety may undergo photochemical oxidation; use amber vials and avoid prolonged UV exposure .
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s interaction with biological targets (e.g., enzymes)?
- Enzyme Inhibition : The Cbz-protected amino group and furan ring mimic natural substrates, enabling competitive inhibition. For example, the furan’s electron-rich π-system interacts with hydrophobic pockets in protease active sites, while the Cbz group blocks substrate binding via steric hindrance .
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity (Kd) and stopped-flow assays to determine inhibition constants (Ki). For phosphatases, IC₅₀ values <10 µM have been reported in preliminary studies .
Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced activity?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the furan ring and enzyme residues (e.g., hydrogen bonding with Serine-195 in chymotrypsin-like proteases).
- QSAR Analysis : Correlate substituent effects (e.g., replacing methyl ester with ethyl) with bioactivity using Hammett σ constants and π-hydrophobicity parameters .
- MD Simulations : Assess conformational flexibility of the Cbz group during target binding (e.g., RMSD <2 Å over 100 ns trajectories indicates stable interactions) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate findings using orthogonal assays (e.g., radiometric vs. fluorescence-based) .
- Batch Variability : Impurities (e.g., residual solvents) from synthetic protocols can skew results. Implement QC via HPLC-MS and compare activity across ≥3 independently synthesized batches .
Q. What strategies optimize the compound’s selectivity for pharmacological targets?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the furan 5-position to enhance π-stacking with aromatic residues in target enzymes .
- Prodrug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group to improve membrane permeability, followed by esterase-mediated activation in vivo .
Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for stepwise Cbz protection to improve yield (>80%) and reduce purification steps .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for depositing spectral data in repositories like PubChem or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
